molecular formula C12H14N2O4 B268708 4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid

4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B268708
M. Wt: 250.25 g/mol
InChI Key: WDZZPPZVHBBDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid, commonly known as MPAO, is a synthetic compound that belongs to the class of N-acyl amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.

Mechanism of Action

MPAO exerts its biological effects by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit COX-2 and LOX activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. MPAO has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPAO has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate glucose and lipid metabolism, which could potentially lead to the development of new treatments for metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAO in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several potential future directions for research on MPAO. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a modulator of glucose and lipid metabolism, which could lead to the development of new treatments for metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of MPAO involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with methylamine to form 3-(methylamino)benzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-{[3-(methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

MPAO has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MPAO has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In biochemical research, MPAO has been used as a tool to study the role of N-acyl amino acids in cellular signaling pathways. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

properties

Product Name

4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

4-[3-(methylcarbamoyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C12H14N2O4/c1-13-12(18)8-3-2-4-9(7-8)14-10(15)5-6-11(16)17/h2-4,7H,5-6H2,1H3,(H,13,18)(H,14,15)(H,16,17)

InChI Key

WDZZPPZVHBBDJO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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